TFA-aha-dU
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Description
The term "TFA-aha-dU" does not directly appear in the provided papers, but it seems to be related to the use of trifluoroacetic anhydride (TFAA) in various synthetic processes. TFAA is a reagent commonly used in organic synthesis for introducing trifluoromethyl groups or for activating carboxylic acids to form anhydrides. The papers provided discuss different synthetic applications of TFAA, which may be relevant to understanding the broader context of TFA-aha-dU's role in chemical synthesis.
Synthesis Analysis
The synthesis of various organic compounds using TFAA is well-documented in the provided papers. For instance, a multicomponent coupling of amino acids, TFAA, and aromatics is described, leading to the formation of 2-trifluoromethyl oxazoles or N-(trifluoroacetyl)-β-aminoalkyl ketones . This process involves a tetra-functionalization approach that includes amidation, anhydride formation, Friedel-Crafts acylation, and Robinson-Gabriel annulation followed by dehydrative aromatization. Another study reports the use of 1-methylimidazolium trifluoroacetate ([Hmim]TFA), an acidic ionic liquid, for the synthesis of 1,8-dioxo-octahydroxanthenes and 1,8-dioxo-decahydroacridines . Additionally, TFAA is used for the selective cleavage of tertiary 2,4-dimethoxybenzylamines, which can be converted to secondary amines . Lastly, TFAA serves as the trifluoromethyl source in the phosphine-mediated synthesis of trifluoromethyl substituted pyrroles .
Molecular Structure Analysis
The molecular structure of compounds synthesized using TFAA is characterized by the presence of a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its lipophilic nature and ability to modulate the biological activity of molecules. The papers describe the synthesis of oxazoles , xanthenes, and acridines , as well as pyrroles , all of which are heterocyclic compounds with diverse applications. The introduction of the trifluoromethyl group is a key structural feature that can influence the chemical and physical properties of these molecules.
Chemical Reactions Analysis
The chemical reactions involving TFAA are varied and include multicomponent coupling reactions , catalysis by acidic ionic liquids , selective cleavage reactions , and phosphine-mediated synthesis . These reactions are typically characterized by their high selectivity, efficiency, and the ability to proceed under mild conditions. The use of TFAA as a reagent or catalyst facilitates the introduction of trifluoromethyl groups and the activation of substrates for further transformation.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of TFA-aha-dU are not detailed in the provided papers, the use of TFAA in synthesis generally leads to compounds with enhanced lipophilicity and potential for increased metabolic stability. The trifluoromethyl group is known to affect the acidity and reactivity of adjacent functional groups, which can be crucial for the biological activity of the synthesized compounds. The papers suggest that the synthesized compounds have good yields and can be obtained under operationally simple conditions, which is advantageous for practical applications .
Future Directions
properties
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,10,13-14,16,28-29H,1-4,7-9,11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t13-,14+,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRZKBUOFUSRQ-JHCHYBNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TFA-aha-dU |
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